N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKJMLRMCIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective generation of thiazol-2-yl and benzo[d]thiazol-2-yl magnesium chlorides using 2,2,6,6-tetramethylpiperidyl MgCl•LiCl (TMPMgCl•LiCl), which is then reacted with appropriate reagents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-inflammatory and cytotoxic activities.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, the thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound has shown weak inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared based on substituents, synthetic yields, and biological activities:
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations:
- Amide Chain Modifications : Branched or heterocycle-linked amides (e.g., 26b, 9c) show variable yields (37–45%) and complex synthetic routes, whereas simpler pentanamide chains (as in the target compound) may streamline synthesis .
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide, a benzothiazole derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the methylthio group enhances its pharmacological properties, allowing for increased interaction with biological targets.
Target Enzymes : this compound primarily inhibits the DprE1 enzyme in Mycobacterium tuberculosis, disrupting cell wall biosynthesis. This inhibition leads to significant antibacterial effects, making it a candidate for anti-tubercular therapy.
Biochemical Pathways : The compound's action on DprE1 affects the mycolic acid synthesis pathway critical for the survival of M. tuberculosis. By disrupting this pathway, the compound effectively inhibits bacterial growth and replication.
Antimicrobial Activity
Research has shown that this compound exhibits potent antimicrobial properties against various pathogens. In vitro studies indicate that it can inhibit the growth of M. tuberculosis at low micromolar concentrations .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. Studies suggest that it can modulate inflammatory cytokines such as IL-6 and TNF-α, contributing to reduced inflammation in cellular models .
Anticancer Properties
The compound has also demonstrated promising anticancer activity. In various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer), it inhibited cell proliferation and induced apoptosis . The mechanism appears to involve modulation of signaling pathways associated with cell cycle regulation.
Case Studies
A recent study evaluated the efficacy of this compound in various biological assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | 1.5 | Inhibition of proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 2.5 | Cell cycle arrest |
The results indicated that the compound significantly inhibited cell growth across all tested lines, with IC50 values suggesting high potency against these cancer types .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide?
The compound is synthesized via coupling reactions between substituted 2-aminobenzothiazoles and acylating agents. Key steps include:
- Step 1: Reacting 2-amino-4-(methylthio)benzothiazole with pentanoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane .
- Step 2: Monitoring reaction progress via TLC and purifying intermediates using column chromatography .
- Critical Conditions:
- Temperature: 40–60°C (reflux).
- Atmosphere: Inert (N₂/Ar) to prevent oxidation of the methylthio group .
- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of benzothiazole to pentanoyl chloride) and reaction time (4–6 hours) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.55 ppm (methylthio group), δ 7.2–8.1 ppm (aromatic protons) .
- ¹³C NMR: Signals at 180–185 ppm (amide carbonyl) and 14–18 ppm (methylthio sulfur) .
- Infrared (IR) Spectroscopy: Absorption bands at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S stretch) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) Assays:
- Test against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .
- Use broth microdilution methods with concentrations ranging from 0.5–128 µg/mL .
- Zone of Inhibition (ZOI): Disk diffusion assays with 10–100 µg compound per disk .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent Variation:
- Modify the methylthio group (e.g., replace with sulfoxide/sulfone via oxidation) .
- Alter the pentanamide chain length (C3–C6) to assess lipophilicity effects .
- Key Parameters:
- LogP: Measure partition coefficients to correlate hydrophobicity with membrane permeability .
- Enzyme Binding: Molecular docking (e.g., AutoDock Vina) against cyclooxygenase (COX) or α-glucosidase .
- Data Analysis: Use multivariate regression to identify critical substituents (e.g., methylthio position) linked to antimicrobial potency .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example: Discrepancies in anti-tubercular activity may arise from differences in:
- Assay Conditions: Variations in bacterial strain (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
- Compound Solubility: Use DMSO concentration ≤1% to avoid cytotoxicity artifacts .
- Validation Strategies:
- Replicate assays in independent labs.
- Cross-reference with structural analogs (e.g., fluorobenzothiazole derivatives) to identify conserved activity trends .
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic Studies:
- Michaelis-Menten Analysis: Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
- IC₅₀ Determination: Measure inhibitor concentration reducing enzyme activity by 50% (e.g., against α-glucosidase) .
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to target enzymes .
- X-ray Crystallography: Resolve 3D structures of enzyme-inhibitor complexes to identify key interactions (e.g., hydrogen bonds with COX catalytic residues) .
Q. How can computational methods enhance the design of derivatives with improved efficacy?
- In Silico Tools:
- Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors near the thiazole ring) .
- ADMET Prediction: Use SwissADME to optimize bioavailability and reduce toxicity .
- Case Study: Fluorine substitution at the benzothiazole 4-position improved metabolic stability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
